Chloroorienticin B

Glycopeptide structural characterization Vancomycin analog differentiation Mass spectrometry identification

Chloroorienticin B (CAS 118373-81-2) is a glycopeptide antibiotic belonging to the vancomycin family, isolated from the actinomycete Amycolatopsis orientalis (formerly Nocardia orientalis) strain PA-45052. It is classified as a monosaccharide derivative of the vancomycin aglycone core, possessing a single 4-epi-vancosamine sugar attached at the benzylic position of amino acid residue 6, which structurally distinguishes it from vancomycin (disaccharide-bearing) and from the trisaccharide-bearing Chloroorienticin A (A82846B / chloroeremomycin).

Molecular Formula C66H75Cl2N9O24
Molecular Weight 1449.2 g/mol
CAS No. 118373-81-2
Cat. No. B040328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroorienticin B
CAS118373-81-2
Synonymschloroorienticin B
Molecular FormulaC66H75Cl2N9O24
Molecular Weight1449.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O
InChIInChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(56(40)101-65-54(86)53(85)52(84)42(22-78)99-65)98-39-11-8-27(15-33(39)68)55(100-44-21-66(4,70)57(87)24(3)96-44)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-55,57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53-,54+,55+,57-,65-,66-/m0/s1
InChIKeyATHQCOUEZPBNLP-JWYJDYCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloroorienticin B (CAS 118373-81-2): A Structurally Defined Vancomycin-Class Monosaccharide Glycopeptide for Analytical Reference and Biosynthetic Research


Chloroorienticin B (CAS 118373-81-2) is a glycopeptide antibiotic belonging to the vancomycin family, isolated from the actinomycete Amycolatopsis orientalis (formerly Nocardia orientalis) strain PA-45052 [1]. It is classified as a monosaccharide derivative of the vancomycin aglycone core, possessing a single 4-epi-vancosamine sugar attached at the benzylic position of amino acid residue 6, which structurally distinguishes it from vancomycin (disaccharide-bearing) and from the trisaccharide-bearing Chloroorienticin A (A82846B / chloroeremomycin) [2]. Its molecular formula is C66H75Cl2N9O24 with a molecular weight of 1449.25 g/mol [3]. Chloroorienticin B functions as a bacterial metabolite with antimicrobial activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), and serves as a critical biosynthetic intermediate in the enzymatic pathway leading to chloroeremomycin, the direct precursor of the FDA-approved lipoglycopeptide oritavancin [4].

Why Chloroorienticin B Cannot Be Substituted by Vancomycin or Chloroorienticin A in Research and Industrial Applications


Generic substitution among vancomycin-class glycopeptides is precluded by consequential differences in glycosylation state that govern molecular recognition, physicochemical properties, and regulatory context. Chloroorienticin B occupies a structurally unique position: it carries exactly one 4-epi-vancosamine monosaccharide at the residue-6 benzylic position, whereas vancomycin bears a glucose-(1→2)-vancosamine disaccharide at residue 4 alone, and Chloroorienticin A (A82846B) carries the full trisaccharide complement at both positions [1]. This monosaccharide architecture makes Chloroorienticin B a specific enzymatic product of GtfA-catalyzed transfer and the obligate penultimate intermediate in the biosynthetic assembly line for chloroeremomycin and oritavancin [2]. Consequently, in oritavancin manufacturing, Chloroorienticin B serves as a process-specific impurity marker that cannot be replaced by vancomycin or Chloroorienticin A, each of which has a distinct retention time, mass spectrum, and chromatographic behavior [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable divergences in dimerization thermodynamics, biosynthetic pathway position, and analytical identity.

Quantitative Differentiation Evidence for Chloroorienticin B Relative to Vancomycin, Chloroorienticin A, and Close Structural Analogs


Monosaccharide vs. Disaccharide Architecture: Distinct Mass and Glycosylation State as Primary Structural Differentiators

Chloroorienticin B is chemically defined as vancomycin bearing a single O-linked 4-epi-vancosamine at the 22-O (residue-6 benzylic) position and lacking the 2'-O-vancosamine of the disaccharide present in vancomycin, yielding a monosaccharide glycopeptide [1]. In contrast, vancomycin (C66H75Cl2N9O24, monoisotopic mass 1447.43 Da) carries a glucose-(1→2)-vancosamine disaccharide at residue 4 but no sugar at residue 6, while Chloroorienticin A (chloroeremomycin, C73H88Cl2N10O26, monoisotopic mass 1591.49 Da) carries both the disaccharide at residue 4 and the monosaccharide at residue 6 [2]. Chloroorienticin B shares the same elemental formula (C66H75Cl2N9O24) and monoisotopic mass (1447.4302 Da) as vancomycin yet is a regioisomer with respect to sugar attachment position, a distinction that is resolved by chromatographic retention time and tandem mass spectrometry rather than by intact mass alone [3].

Glycopeptide structural characterization Vancomycin analog differentiation Mass spectrometry identification

Defined Biosynthetic Intermediate: GtfA-Dependent Formation of Chloroorienticin B as the Obligate Penultimate Step in the Chloroeremomycin–Oritavancin Pathway

Chloroorienticin B is generated by the regiospecific glycosyltransferase GtfA, which catalyzes the transfer of 4-epi-vancosamine from dTDP-4-epi-vancosamine to the β-OH-Tyr6 residue of desvancosaminyl-vancomycin (the aglycone intermediate) [1]. This enzymatic step is positioned strictly after GtfB-catalyzed glucose transfer and before GtfC-catalyzed addition of the terminal vancosamine to complete chloroeremomycin. In the reconstituted biosynthetic pathway, omission of GtfC results in exclusive accumulation of Chloroorienticin B, whereas omission of GtfA precludes its formation entirely [2]. No other glycopeptide in the vancomycin class occupies this precise enzymatic checkpoint, making Chloroorienticin B the sole authentic product of the penultimate step in the chloroeremomycin/oritavancin assembly line.

Glycopeptide biosynthesis Glycosyltransferase enzymology Oritavancin manufacturing intermediate

Class-Level Dimerization Advantage: A82846B (Chloroorienticin A) Exhibits >100-Fold Enhanced Dimerization vs. Vancomycin, Suggesting a Chloroorienticin Scaffold Advantage

While direct dimerization data for Chloroorienticin B are absent from the accessible literature, the closest structural congener Chloroorienticin A (A82846B, which differs from Chloroorienticin B only by the presence of the terminal vancosamine on the disaccharide at residue 4) has been shown to possess a dimerization constant over 100-fold greater than that of vancomycin [1]. Sedimentation equilibrium studies further demonstrated that the A82846B dimer binds the cell wall model tripeptide N,N'-diacetyl-lysyl-D-alanyl-D-alanine with an affinity approximately 3 kJ·mol⁻¹ higher than the vancomycin monomer [2]. Given that Chloroorienticin B shares the identical aglycone core and the same 4-epi-vancosamine substitution at residue 6 that distinguishes the chloroorienticin scaffold from vancomycin, a dimerization enhancement relative to vancomycin is structurally plausible, though direct experimental confirmation for Chloroorienticin B specifically is lacking.

Glycopeptide dimerization thermodynamics Antibacterial potency mechanism Structure-activity relationship

Semi-Synthetic Derivatization Platform: Chloroorienticin B as a Scaffold Yielding Doubly-Modified Water-Soluble Derivatives Active Against VRE

Yoshida et al. (2002) reported that N-alkylated and aminomethylated derivatives of Chloroorienticin B, particularly doubly-modified compounds bearing both hydrophobic and hydrophilic substituents, demonstrated potent antibacterial activity against both MRSA and vancomycin-resistant Enterococci (VRE) while achieving considerable water solubility [1]. This is a notable scaffold advantage over unmodified vancomycin, which is intrinsically inactive against VanA-type VRE (typical MIC ≥ 250 μg/mL). In a complementary study, Yasukata et al. (2002) synthesized over 80 tripeptide-bearing carboxamide derivatives of Chloroorienticin B via solid-phase parallel synthesis; derivatives containing both tryptophan and tyrosine residues exhibited potent anti-VRE activity [2]. The parent Chloroorienticin B, in contrast, showed limited water solubility that necessitated the hydrophilic modification for practical formulation.

Semi-synthetic glycopeptide antibiotics VRE-active derivatives Antibiotic solubility engineering

Regulatory Analytical Utility: Chloroorienticin B as an Oritavancin Process Impurity and Reference Standard for ANDA Method Validation

According to its technical datasheet, Chloroorienticin B is specifically supplied for use in analytical method development, method validation (AMV), and Quality Control (QC) applications during Abbreviated New Drug Application (ANDA) submissions or commercial production of Oritavancin [1]. As a biosynthetic intermediate along the oritavancin manufacturing pathway, Chloroorienticin B constitutes a process-specific impurity whose accurate quantification is required for regulatory compliance. Vancomycin and Chloroorienticin A (A82846B), while structurally related, exhibit different chromatographic retention times and cannot serve as equivalent reference standards for this purpose. The compound is provided with detailed characterization data compliant with regulatory guidelines, enabling its direct deployment in validated HPLC and LC-MS methods for oritavancin impurity profiling.

Pharmaceutical impurity reference standard Oritavancin ANDA Glycopeptide QC method validation

Defined Application Scenarios Where Chloroorienticin B Provides Verifiable Advantage Over Vancomycin and Chloroorienticin A


Oritavancin Manufacturing: Process-Specific Impurity Reference Standard for ANDA Method Validation

In the commercial production of oritavancin—a single-dose lipoglycopeptide approved for acute bacterial skin and skin structure infections—Chloroorienticin B is generated as a pathway-specific intermediate or impurity depending on fermentation and downstream processing conditions [1]. ANDA filers are required to develop, validate, and implement HPLC or LC-MS methods capable of resolving and quantifying Chloroorienticin B from the oritavancin active pharmaceutical ingredient [2]. As established in Section 3 (Evidence Items 1 and 5), the isobaric relationship (C66H75Cl2N9O24; 1447.43 Da) between Chloroorienticin B and vancomycin means that only the authentic Chloroorienticin B reference standard—with its distinct chromatographic retention time (e.g., 9.2 min under Shionogi HPLC conditions) and unique fragmentation pattern—can serve as the calibrant for method system suitability testing. Substitution with vancomycin would produce a different retention time and fail system suitability, leading to method rejection during regulatory review. Procurement of Chloroorienticin B from vendors supplying full CoA with HPLC purity, NMR, and MS characterization data is the only compliant approach [2].

Glycopeptide Biosynthetic Enzyme Characterization: Substrate for GtfA (Chloroorienticin B Synthase) Activity Assays

Chloroorienticin B is the cognate product of the glycosyltransferase GtfA (EC 2.4.1.311), which transfers 4-epi-vancosamine to desvancosaminyl-vancomycin [3]. In enzymatic studies aimed at characterizing GtfA kinetics, substrate specificity, or engineering the enzyme for glycodiversification, authentic Chloroorienticin B is required as the positive-control product standard for HPLC-based activity assays. As shown in Section 3 (Evidence Item 2), GtfA exhibits stringent donor substrate specificity; neither vancomycin nor Chloroorienticin A can substitute as a GtfA reaction product standard, since vancomycin is not a substrate of the GtfA/GtfB/GtfC system and Chloroorienticin A is the downstream GtfC product. For laboratories studying glycopeptide glycosyltransferase enzymology or engineering hybrid biosynthetic pathways, the procurement of pure Chloroorienticin B is a non-negotiable requirement for accurate product identification [4].

Medicinal Chemistry Derivatization Programs: Scaffold for Semi-Synthetic Glycopeptides Targeting VRE and MRSA

The Chloroorienticin B core has been experimentally validated as a productive scaffold for semi-synthetic modification. As detailed in Section 3 (Evidence Item 4), Yoshida et al. (2002) demonstrated that N-alkylation and aminomethylation of Chloroorienticin B, followed by introduction of hydrophilic substituents, yielded derivatives with potent activity against both MRSA and VRE and improved water solubility over the parent compound [5]. Yasukata et al. (2002) further showed that solid-phase parallel synthesis of tripeptide-bearing carboxamide derivatives at the C-terminus of Chloroorienticin B produced compounds with potent anti-VRE activity [6]. The class-level dimerization advantage of the chloroorienticin scaffold (>100-fold Kdim enhancement vs. vancomycin for the A82846B congener) provides a plausible mechanistic basis for this derivatizability [7]. For a medicinal chemistry laboratory, Chloroorienticin B represents a defined starting material—distinct from vancomycin by its regiospecific residue-6 glycosylation—that permits systematic exploration of structure-activity relationships at both the amino sugar nitrogen and the C-terminus carboxyl positions. Procurement of high-purity Chloroorienticin B (>95%) is essential to avoid confounding bioactivity data from contaminating Chloroorienticin A or vancomycin.

Antibiotic Resistance Research: Reference Compound for Understanding Glycopeptide Structure-Activity and Resistance Mechanisms

The emergence of VanA-type vancomycin resistance in Enterococci (MIC of vancomycin ≥ 250 μg/mL) necessitates a systematic investigation of how incremental structural changes in the glycopeptide scaffold affect target binding (D-Ala-D-Ala vs. D-Ala-D-Lac) and dimerization-dependent activity [8]. Chloroorienticin B, as the monosaccharide intermediate between vancomycin and chloroeremomycin, serves as a precise structural probe: it differs from vancomycin solely by the presence of the residue-6 4-epi-vancosamine, enabling researchers to isolate the contribution of this single sugar modification to antibacterial activity, target affinity, and resistance susceptibility. As established in Section 3 (Evidence Item 3), the class-level inference from A82846B suggests that the chloroorienticin scaffold may enhance dimerization and thereby antibacterial potency, but direct experimental validation requires the authentic Chloroorienticin B compound. Procurement of Chloroorienticin B, rather than the more complex Chloroorienticin A, enables the cleanest experimental dissection of the contribution of the residue-6 monosaccharide to glycopeptide pharmacodynamics [3].

Quote Request

Request a Quote for Chloroorienticin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.